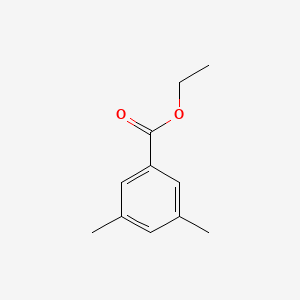

Ethyl 3,5-dimethylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-13-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAAVLXHNOZMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175482 | |

| Record name | Ethyl 3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21239-29-2 | |

| Record name | Benzoic acid, 3,5-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21239-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dimethylbenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021239292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dimethylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3,5-DIMETHYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRU6AP4TDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the key physical properties of Ethyl 3,5-dimethylbenzoate (CAS No. 21239-29-2), an aromatic ester of significant interest in various chemical and pharmaceutical research domains. The following sections present quantitative data in a structured format and outline the experimental protocols for their determination, ensuring a thorough understanding for laboratory applications.

Core Physical and Chemical Data

This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [2] |

| Appearance | Liquid[1] |

| Boiling Point | Not explicitly found |

| Density | Not explicitly found |

| Refractive Index | Not explicitly found |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as alcohols, ethyl acetate, chloroform, and hexane.[3] |

| Melting Point | Not applicable (liquid at room temperature) |

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.

Methodology: Capillary Method

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

-

Apparatus: Thiele tube or a beaker with a high-boiling point oil (e.g., mineral oil or silicone oil), thermometer, a small test tube, a capillary tube (sealed at one end), and a heating source (Bunsen burner or heating mantle).

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in the oil bath within the Thiele tube or beaker.

-

The oil bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the oil bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

Density is the mass of a substance per unit volume. It is an intensive property that can aid in substance identification and purity assessment.

Methodology: Pycnometer Method

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted to the mark, and the outside is dried. The pycnometer filled with water is weighed (m₂).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The same procedure of thermal equilibration and weighing is followed for the sample (m₃).

-

The density of water (ρ_water) at the experimental temperature is obtained from reference tables.

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

-

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Methodology: Abbe Refractometer

The Abbe refractometer is a common laboratory instrument for the high-precision measurement of the refractive index of liquids.

-

Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp, λ = 589 nm).

-

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

The instrument is connected to the constant temperature water bath to maintain a stable temperature.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion correction knob is adjusted to eliminate any color fringes and to obtain a sharp borderline between the light and dark fields.

-

The measurement knob is turned until the borderline is centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative and Semi-Quantitative Determination

-

Apparatus: Test tubes, vortex mixer, and a range of solvents (e.g., water, ethanol, acetone, hexane).

-

Procedure for Qualitative Assessment:

-

A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

-

The mixture is agitated using a vortex mixer for a set period.

-

The mixture is visually inspected for the presence of a single, clear phase (indicating solubility) or two distinct phases/cloudiness (indicating insolubility or partial solubility).

-

-

Procedure for Semi-Quantitative Assessment:

-

To a known volume of solvent, small, incremental amounts of this compound are added.

-

After each addition, the mixture is thoroughly agitated until the solute dissolves completely.

-

The process is continued until the addition of more solute results in a saturated solution where no more solute dissolves.

-

The solubility can then be expressed in terms of grams of solute per 100 mL of solvent.

-

This guide provides foundational data and standardized methodologies to support the work of researchers and professionals in the fields of chemistry and drug development. The accurate determination of these physical properties is crucial for the successful design and execution of experiments, synthesis, and formulation activities involving this compound.

References

Ethyl 3,5-dimethylbenzoate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties, synthesis, and analytical characterization of Ethyl 3,5-dimethylbenzoate. While this compound is available as a chemical reagent, public domain information regarding its specific biological activity and applications in drug development is limited. This document summarizes the available data and provides representative experimental protocols.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 21239-29-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-Dimethylbenzoic acid ethyl ester, Benzoic acid, 3,5-dimethyl-, ethyl ester | [1] |

Synthesis of this compound

This compound can be synthesized via the Fischer esterification of 3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The following is a representative experimental protocol adapted from general esterification procedures.[5][6]

Experimental Protocol: Fischer Esterification

Materials:

-

3,5-Dimethylbenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Standard laboratory glassware for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3,5-dimethylbenzoic acid and an excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then diluted with water and a suitable organic solvent, such as diethyl ether.

-

Neutralization: The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation.

Below is a generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

GC-MS Data

Publicly available mass spectrometry data for this compound shows the following top five peaks in the mass spectrum:

| m/z | Relative Intensity |

| 133 | 99.99 |

| 178 | 42.20 |

| 105 | 29.20 |

| 150 | 24.40 |

| 134 | 14.10 |

Data obtained from PubChem.[1]

Representative GC-MS Protocol

The following is a general GC-MS protocol that can be adapted for the analysis of this compound.[7][8]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC 7890B with MSD 5977A).

GC Conditions:

-

Column: Restek Rtx-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 300°C.

-

Oven Temperature Program: Initial temperature of 80°C for 2 minutes, then ramp at 5°C/min to 300°C, and hold for 14 minutes.

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Voltage: 70 eV.

-

Scan Range: 50-600 m/z.

Biological Activity and Applications in Drug Development

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways of this compound. While some sources describe it as a quinoline derivative, this is likely a database error as its structure does not contain a quinoline ring system.[9][10] Its primary documented use is in preparative chemistry as a building block for the synthesis of other organic compounds.[9][10]

For context, benzoates as a chemical class are known for their use as preservatives in food and cosmetics, with their primary mechanism of antimicrobial action being the disruption of microbial metabolic functions.[4][11] Certain substituted benzoates and their derivatives have been investigated for a wide range of biological activities. For instance, parabens (esters of p-hydroxybenzoic acid) have been computationally assessed for their pharmacokinetic properties and potential to interact with cytochrome P450 enzymes.[12] However, it is crucial to emphasize that these general activities of related compounds may not be extrapolated to this compound without specific experimental validation.

Due to the absence of data on its biological effects, no signaling pathway or experimental workflow diagrams for biological applications can be provided at this time. Further research is required to elucidate any potential pharmacological relevance of this compound.

References

- 1. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 21239-29-2(this compound) | Kuujia.com [kuujia.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. scribd.com [scribd.com]

- 6. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester - Google Patents [patents.google.com]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. scispace.com [scispace.com]

- 9. 3,5-Dimethylbenzoic acid ethyl ester | 21239-29-2 | FD70533 [biosynth.com]

- 10. 3,5-Dimethylbenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 11. 3,5-Dimethylbenzoate | C9H9O2- | CID 6946311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens [jscimedcentral.com]

Synthesis of Ethyl 3,5-dimethylbenzoate from 3,5-dimethylbenzoic acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of ethyl 3,5-dimethylbenzoate from 3,5-dimethylbenzoic acid. The primary method detailed is the Fischer-Speier esterification, a robust and widely utilized acid-catalyzed reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a detailed experimental protocol, a summary of quantitative data for analogous reactions, and a visual representation of the experimental workflow.

Introduction

This compound is an aromatic ester with applications in organic synthesis, serving as a building block for more complex molecules in the pharmaceutical and materials science sectors. Its synthesis is most commonly achieved through the esterification of 3,5-dimethylbenzoic acid with ethanol. The Fischer-Speier esterification is the preferred method for this transformation due to its operational simplicity and cost-effectiveness.[1][2] This reaction involves the use of an acid catalyst, typically sulfuric acid, and an excess of the alcohol to drive the reaction equilibrium towards the formation of the ester product.[1][2]

Reaction and Mechanism

The synthesis of this compound is achieved by the reaction of 3,5-dimethylbenzoic acid with ethanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. The overall reaction is shown below:

3,5-dimethylbenzoic acidEthanolEthyl 3,5-dimethylbenzoateWater

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. The use of excess ethanol shifts the equilibrium to favor the product, in accordance with Le Châtelier's principle.

Experimental Protocol: Fischer-Speier Esterification

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for analogous aromatic carboxylic acids.

3.1. Materials and Equipment:

-

3,5-Dimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.2. Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid (1.0 equivalent) in an excess of absolute ethanol, which serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux. Maintain the reflux for a period of 2 to 24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1][2]

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1][2]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.[1]

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to obtain the pure ester.[1]

Quantitative Data

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |

| 4-Benzyloxy-3,5-dimethylbenzoic acid | Methanol | H₂SO₄ | 12 - 24 | Reflux (~65) | 60 - 80 |

| 3,5-Dimethoxybenzoic acid | Ethanol | H₂SO₄ | 2 - 45 | Reflux | Not specified |

| Benzoic acid | Ethanol | H₂SO₄ | 1.5 | 85 | 80.1 |

| Hydroxy acid | Ethanol | H₂SO₄ | 2 | Reflux | 95 |

Table 1: Summary of Quantitative Data for Analogous Fischer-Speier Esterification Reactions.[1][2][3]

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 169-171 | - | White to light yellow crystalline powder |

| This compound | C₁₁H₁₄O₂ | 178.23 | - | 120 @ 10 mmHg | Liquid |

Table 2: Physicochemical Properties of the Reactant and Product.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental procedure and the reaction pathway.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for Fischer-Speier esterification.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 3,5-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3,5-dimethylbenzoate (CAS No: 21239-29-2), a key organic compound. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Molecular Weight: 178.23 g/mol [1]

-

Synonyms: 3,5-Dimethylbenzoic acid ethyl ester[1]

Spectroscopic Data

The following sections present the spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted values based on the analysis of structurally similar compounds, as direct experimental spectra for this compound were not available in the searched databases. These predictions are intended to guide spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | Singlet | 2H | Aromatic H (positions 2, 6) |

| ~7.1 | Singlet | 1H | Aromatic H (position 4) |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~2.3 | Singlet | 6H | Aromatic -CH₃ (positions 3, 5) |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~138 | Aromatic C (positions 3, 5) |

| ~131 | Aromatic C (position 1) |

| ~130 | Aromatic C (position 4) |

| ~127 | Aromatic C (positions 2, 6) |

| ~61 | -OCH₂CH₃ |

| ~21 | Aromatic -CH₃ |

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1250, ~1100 | Strong | C-O stretch (ester) |

Data obtained from neat and ATR-IR techniques using a Bruker Tensor 27 FT-IR instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 178 | 42.2% | [M]⁺ (Molecular Ion) |

| 150 | 24.4% | [M - C₂H₄]⁺ |

| 133 | 99.9% | [M - OCH₂CH₃]⁺ (Base Peak) |

| 105 | 29.2% | [C₇H₅O]⁺ |

| 134 | 14.1% | [M - C₂H₅O + H]⁺ |

Data acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

FT-IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be varied to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition, typically 250 °C.

-

Oven Program: A temperature gradient is used to separate components. For example, start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

-

Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed to identify the molecular ion and fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of Ethyl 3,5-dimethylbenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,5-dimethylbenzoate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative expectations in common organic solvents, and a detailed experimental protocol for quantitative determination.

Introduction to the Solubility of this compound

This compound is an aromatic ester. Its solubility is primarily dictated by its molecular structure, which features a largely non-polar benzene ring substituted with two methyl groups and an ethyl ester group. The ester functional group introduces a degree of polarity through its carbonyl (C=O) and ether-like (C-O-C) linkages. However, the overall character of the molecule is predominantly non-polar or weakly polar.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in highly polar solvents like water. Esters are generally miscible with many organic solvents, a characteristic that is anticipated for this compound as well.[1][2][3] The presence of the hydrocarbon backbone (the benzene ring with methyl and ethyl groups) suggests that it will be readily solvated by non-polar and moderately polar organic solvents.[4]

Expected Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, based on the solubility of structurally similar compounds such as ethyl benzoate, methyl benzoate, and propyl benzoate.[1][2][3][5][6][7][8] It is important to note that these are predictions and should be confirmed by experimental data.

| Solvent Classification | Solvent Name | Expected Solubility | Rationale |

| Polar Protic | Ethanol | High / Miscible | The ethyl group of the solvent is compatible with the ethyl ester and the overall non-polar character of the solute. |

| Methanol | High / Miscible | Similar to ethanol, the alkyl nature of methanol is compatible with the solute.[9][10] | |

| Polar Aprotic | Acetone | High / Miscible | The ketone group in acetone can interact with the ester group of the solute, and its overall polarity is suitable for dissolving aromatic esters.[8] |

| Ethyl Acetate | High / Miscible | As an ester itself, ethyl acetate has a similar polarity profile to this compound, making it an excellent solvent.[5] | |

| Dichloromethane | High / Miscible | A versatile solvent capable of dissolving a wide range of organic compounds, including those with moderate polarity. | |

| Non-Polar | Toluene | High / Miscible | The aromatic nature of toluene is highly compatible with the benzene ring of this compound. |

| Hexane | High / Miscible | A non-polar aliphatic hydrocarbon that will readily dissolve the non-polar regions of the solute.[5][8] | |

| Highly Polar | Water | Low / Insoluble | The large non-polar surface area of the molecule and its inability to form strong hydrogen bonds with water lead to poor aqueous solubility.[1][2][3][11] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol should be followed. The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[12]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical instrument.

-

Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

References

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 2315-68-6: Propyl benzoate | CymitQuimica [cymitquimica.com]

- 7. Propyl Benzoate | C10H12O2 | CID 16846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Ethyl 3,5-dimethylbenzoate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-dimethylbenzoate is an aromatic ester with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. This document provides a comprehensive overview of its history, physicochemical properties, and synthesis. While a singular moment of "discovery" is not well-documented, its existence is a logical consequence of the development of its parent acid, 3,5-dimethylbenzoic acid, and the advent of classical esterification methods in the late 19th century. This guide presents detailed experimental protocols for both historical and contemporary synthetic routes, extensive quantitative data, and visual diagrams of reaction pathways and experimental workflows to serve as a valuable resource for laboratory and development professionals.

Historical Context and "Discovery"

The history of this compound is intrinsically linked to the synthesis of its precursor, 3,5-dimethylbenzoic acid (also known as mesitylenic acid), and the development of general esterification techniques. While there is no definitive record of a specific "discovery" of this compound, its synthesis would have become a routine procedure following the establishment of reliable methods for producing 3,5-dimethylbenzoic acid and the groundbreaking work on esterification by Emil Fischer and Arthur Speier.

The parent acid, 3,5-dimethylbenzoic acid, can be synthesized from mesitylene (1,3,5-trimethylbenzene) through oxidation. An early method involved the reflux of mesitylene with nitric acid, a process that yields a mixture of acids that require further purification.[1]

The most significant development enabling the synthesis of this compound was the Fischer-Speier esterification , first described in 1895. This acid-catalyzed reaction between a carboxylic acid and an alcohol provided a direct and efficient method for producing esters. Given the availability of 3,5-dimethylbenzoic acid and ethanol, and the widespread adoption of the Fischer-Speier method, it is highly probable that this compound was first synthesized in the late 19th or early 20th century as a straightforward application of this seminal reaction.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound and its precursor is essential for their application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21239-29-2 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 120 °C at 10 mmHg | [5] |

| Density | 1.113 g/cm³ | [5] |

| Refractive Index | 1.5090 | [5] |

| Solubility | Insoluble in water, soluble in organic solvents. |

Table 2: Physicochemical Properties of 3,5-Dimethylbenzoic Acid

| Property | Value | Source |

| CAS Number | 499-06-9 | [6][7][8] |

| Molecular Formula | C₉H₁₀O₂ | [6][7] |

| Molecular Weight | 150.17 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 168-172 °C | [7] |

| Boiling Point | ~300 °C (decomposes) | [7] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and hot benzene. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the aromatic protons, along with a singlet for the two methyl groups on the benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons, including the distinct signals for the methyl-substituted and unsubstituted ring carbons. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group, typically around 1720 cm⁻¹. |

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved through the esterification of 3,5-dimethylbenzoic acid. Below are protocols for a historical method and a more contemporary approach.

Historical Synthesis: Fischer-Speier Esterification

This method is based on the original acid-catalyzed esterification procedure.

Objective: To synthesize this compound from 3,5-dimethylbenzoic acid and ethanol using a sulfuric acid catalyst.

Materials:

-

3,5-dimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3,5-dimethylbenzoic acid (1.0 equivalent) and a significant excess of absolute ethanol (e.g., 5-10 equivalents), which acts as both reactant and solvent.

-

Add a few boiling chips to the flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the mass of the carboxylic acid) to the mixture while swirling.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel containing water.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Modern Synthetic Approach

Modern methods may employ milder catalysts or coupling agents to improve yields and reduce harsh reaction conditions, although the fundamental principle remains the same.

Objective: To synthesize this compound using a thionyl chloride-mediated esterification.

Materials:

-

3,5-dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Absolute ethanol

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Pyridine (optional, as a catalyst and acid scavenger)

Equipment:

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer with stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,5-dimethylbenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of pyridine (optional).

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.1-1.2 equivalents) dropwise.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases. This step forms the acyl chloride intermediate.

-

In a separate flask, prepare a solution of absolute ethanol (1.5-2.0 equivalents) in anhydrous dichloromethane.

-

Cool the acyl chloride solution back down in an ice bath and slowly add the ethanolic solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or vacuum distillation.

Visualizing the Chemistry

Diagrams are provided to illustrate the key chemical transformation and the general laboratory workflow.

Caption: Mechanism of Fischer-Speier Esterification.

Caption: General Experimental Workflow for Synthesis.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. Its structure can be found in more complex molecules investigated in medicinal chemistry and materials science. For drug development professionals, understanding the synthesis and properties of such intermediates is crucial for the efficient design and production of novel active pharmaceutical ingredients. Future research may explore its use in the development of new polymers, agrochemicals, and as a starting material for the synthesis of complex natural products.

Conclusion

While the precise moment of its first synthesis is not historically marked, this compound is a product of foundational organic chemistry principles. This guide has provided a detailed technical overview of its properties, historical context, and synthetic methodologies. The tabulated data, detailed protocols, and visual diagrams offer a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and practical application of this versatile compound.

References

- 1. prepchem.com [prepchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C11H14O2 | CID 88834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. 21239-29-2(this compound) | Kuujia.com [kuujia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 3,5-Dimethylbenzoic acid 99 499-06-9 [sigmaaldrich.com]

Unlocking the Potential of Substituted Ethyl Benzoates: A Technical Guide for Researchers

A comprehensive overview of the burgeoning research applications of substituted ethyl benzoates, detailing their therapeutic potential and versatile utility in drug discovery and materials science.

Substituted ethyl benzoates, a class of organic compounds characterized by an ethyl ester of a benzoic acid core with various functional group modifications, are emerging as a versatile scaffold in scientific research. Their inherent chemical properties, coupled with the ability to readily modify their structure, have led to the discovery of a wide range of biological activities and material applications. This technical guide provides an in-depth exploration of the current research landscape, focusing on their applications as anti-inflammatory, anticancer, and antimicrobial agents, as well as their role as enzyme inhibitors and local anesthetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of molecules.

Therapeutic Applications in Drug Discovery

Substituted ethyl benzoates have demonstrated significant potential across various therapeutic areas, primarily driven by their ability to interact with specific biological targets.

Anti-inflammatory and Analgesic Activity

A significant area of investigation for substituted ethyl benzoates is in the development of novel anti-inflammatory and analgesic agents. These compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.

A notable example involves ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Studies have revealed that different polymorphic forms of this compound exhibit varying degrees of anti-inflammatory and analgesic effects. The monoclinic form, in particular, has been shown to be a powerful analgesic and anti-inflammatory agent, exceeding the efficacy of established drugs like Piroxicam and Meloxicam at similar doses in preclinical models.

Table 1: Anti-inflammatory and Analgesic Activity of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Derivatives

| Compound | Polymorphic Form | Anti-inflammatory Effect | Analgesic Effect |

| 1-ethyl-substituted ester | - | Weak | Moderate |

| Unsubstituted analog | Orthorhombic | Weak | Moderate |

| Unsubstituted analog | Monoclinic | Potent | Potent |

Anticancer Activity

The cytotoxic potential of substituted ethyl benzoates against various cancer cell lines has garnered considerable attention. Research has focused on their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

One promising compound, ethyl 4-[(4-methylbenzyl)oxy] benzoate, has exhibited notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF-7) cells.[1] In vivo studies have demonstrated significant tumor growth inhibition and increased survival time in animal models.[1] The mechanism of action involves the induction of apoptosis through the activation of pro-apoptotic genes (p53, Bax, Parp, Caspase-3, -8, -9) and the inactivation of the anti-apoptotic gene Bcl-2.[1]

Table 2: In Vivo Anticancer Activity of Ethyl 4-[(4-methylbenzyl)oxy] benzoate

| Treatment Dose | Cell Growth Inhibition (%) |

| 0.5 mg/kg | 40.70 |

| 1.0 mg/kg | 58.98 |

| Cisplatin (1.0 mg/kg) | 59.2 |

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate. Ethyl 4-[(4-methylbenzyl)oxy] benzoate appears to shift this balance towards apoptosis by downregulating Bcl-2, thereby promoting the release of cytochrome c from the mitochondria and subsequent caspase activation.

Enzyme Inhibition

Substituted ethyl benzoates have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. A series of ethyl 4-(3-benzoylthioureido)benzoates has been synthesized and evaluated for their urease inhibitory activities.[2] Several compounds in this series were found to be potent inhibitors of the urease enzyme, with IC50 values in the sub-micromolar range, making them significantly more potent than standard inhibitors.[2]

Table 3: Urease Inhibitory Activity of Ethyl 4-(3-benzoylthioureido)benzoates

| Compound | Substitution on Benzoyl Ring | IC50 (µM) |

| 1f | 2-Chloro | 0.21 |

| 1g | 2-Bromo | 0.13 |

| Standard (Thiourea) | - | 21.0 |

Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes and are considered therapeutic targets. Thioesters derived from 2-sulfenyl ethyl acetate, which are structurally related to substituted ethyl benzoates, have been synthesized and shown to inhibit PLA2 activity.

Table 4: PLA2 Inhibitory Activity of 2-Sulfenyl Ethyl Acetate Derivatives

| Compound | Substitution | IC50 (µM) |

| I | 4-Nitro | 193.2 |

| II | 3-Nitro | 305.4 |

| III | 4-Chloro | 132.7 |

Local Anesthetic Activity

Derivatives of ethyl 4-aminobenzoate (benzocaine) have been a cornerstone in the development of local anesthetics.[1] By modifying the structure of benzocaine, researchers have designed and synthesized novel benzoate compounds with improved local anesthetic effects.[1] These compounds act by reversibly blocking nerve impulse conduction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Ethyl 4-(3-benzoylthioureido)benzoates[2]

-

Preparation of Acid Chlorides: Substituted benzoic acids are converted to their corresponding acid chlorides.

-

Formation of Benzoyl Isothiocyanate: The acid chlorides are treated with potassium thiocyanate in acetone.

-

Reaction with Ethyl 4-aminobenzoate: The resulting benzoyl isothiocyanate is refluxed with ethyl 4-aminobenzoate for 1-2 hours to yield the final ethyl 4-(3-benzoylthioureido)benzoate derivatives.

Urease Inhibition Assay[3][4]

-

Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea substrate solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Incubation: The enzyme solution is pre-incubated with the test compounds (substituted ethyl benzoates) at various concentrations for a specified time.

-

Reaction Initiation: The urea substrate is added to initiate the enzymatic reaction.

-

Ammonia Quantification: The amount of ammonia produced is quantified using the Berthelot method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically at approximately 625 nm.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of urease activity (IC50) is determined.

In Vivo Anti-inflammatory and Analgesic Assays

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Compound Administration: The test compounds (substituted ethyl benzoates) are administered orally or intraperitoneally.

-

Induction of Inflammation: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Animal Model: Mice are commonly used.

-

Compound Administration: The test compounds are administered to the animals.

-

Observation: At specific time intervals after drug administration, the animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the paws or jumping) is recorded.

-

Cut-off Time: A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.

In Vitro Cytotoxicity and Apoptosis Assays

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted ethyl benzoate compounds for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

-

Cell Treatment: Cells are treated with the test compound.

-

Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

-

Cell Treatment and Fixation: Cells are treated with the test compound and then fixed (e.g., with cold 70% ethanol).

-

Staining: The fixed cells are stained with a DNA-intercalating dye such as Propidium Iodide (PI), which also requires RNase treatment to remove RNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Conclusion and Future Directions

The diverse biological activities of substituted ethyl benzoates highlight their significant potential as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of inflammation, cancer, and microbial infection warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets. Furthermore, exploring novel substitutions on the ethyl benzoate core could lead to the discovery of compounds with unique pharmacological profiles and novel mechanisms of action. The continued exploration of this chemical space holds great promise for addressing unmet needs in medicine and beyond.

References

- 1. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular docking studies and in vitro screening of ethyl 4-(3-benzoylthioureido) benzoates as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 3,5-Dimethylbenzoate: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,5-dimethylbenzoate is a key aromatic ester that serves as a versatile chemical intermediate in the synthesis of a wide range of organic molecules. Its unique structural features, including the disubstituted benzene ring, make it a valuable building block in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its role as a chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to support researchers and professionals in its application.

Chemical Properties and Spectroscopic Data

This compound is a colorless liquid with a characteristic odor. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 21239-29-2 | [1] |

| Density | 1.014 g/cm³ | [1] |

| Boiling Point | 120 °C at 10 mmHg | [1] |

| Flash Point | 92 °C | [1] |

| Refractive Index | 1.5090 | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the ethyl group protons, and the methyl group protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | s | 2H | Ar-H (H2, H6) |

| ~7.1 | s | 1H | Ar-H (H4) |

| 4.36 | q | 2H | -OCH₂CH₃ |

| 2.33 | s | 6H | Ar-(CH₃)₂ |

| 1.38 | t | 3H | -OCH₂CH₃ |

1.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~166.8 | C=O (Ester) |

| ~138.0 | Ar-C (C3, C5) |

| ~132.0 | Ar-C (C1) |

| ~128.0 | Ar-C (C2, C6) |

| ~127.5 | Ar-C (H4) |

| ~60.9 | -OCH₂CH₃ |

| ~21.2 | Ar-CH₃ |

| ~14.3 | -OCH₂CH₃ |

1.1.3. Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Proposed Fragment | Relative Intensity |

| 178 | [M]⁺ | Moderate |

| 150 | [M - C₂H₄]⁺ | High |

| 133 | [M - OC₂H₅]⁺ | Base Peak |

| 105 | [C₇H₅O]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Low |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3,5-dimethylbenzoic acid with ethanol in the presence of an acid catalyst.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

Materials:

-

3,5-Dimethylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylbenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 5-10 eq).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by GC) | >98% |

This compound as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its ester functionality allows for a variety of chemical transformations.

Key Reactions

3.1.1. Grignard Reaction

This compound readily reacts with Grignard reagents to form tertiary alcohols. This is a powerful carbon-carbon bond-forming reaction.

Caption: Grignard reaction with this compound.

3.1.2. Reduction

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Reduction of this compound.

3.1.3. Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed back to 3,5-dimethylbenzoic acid.[2]

Applications in Synthesis

3.2.1. Pharmaceutical Synthesis

Derivatives of 3,5-dimethylbenzoic acid are precursors to various pharmaceuticals. While specific examples directly starting from the ethyl ester are proprietary, the closely related acid is a known building block for compounds with potential therapeutic activities.

3.2.2. Agrochemical Synthesis

3,5-Dimethylbenzoic acid and its derivatives are important intermediates in the production of certain pesticides.[3] The ethyl ester can serve as a more reactive or soluble alternative to the carboxylic acid in certain synthetic steps.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is a combustible liquid and should be stored away from heat and open flames. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis. Its straightforward preparation via Fischer esterification and the reactivity of its ester group make it an important building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

The Natural Occurrence of Dimethylbenzoic Acid Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzoic acid (DMBA) and its esters represent a class of aromatic compounds with documented presence in various natural sources, including plants, fungi, and as metabolites in microbial and animal systems. Their structural similarity to other biologically active benzoic acid derivatives has prompted interest in their potential pharmacological applications. This technical guide provides a comprehensive overview of the natural occurrence of DMBA isomers, summarizing available quantitative data, detailing experimental protocols for their isolation and identification, and illustrating relevant biochemical pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Dimethylbenzoic Acid Isomers

The natural occurrence of dimethylbenzoic acid is isomer-specific, with certain isomers being more frequently reported in nature than others. The primary sources identified are plants and microorganisms, in addition to their formation as metabolic byproducts of anthropogenic compounds in animal systems.

2,4-Dimethylbenzoic Acid

-

Fungal Metabolite: 2,4-Dimethylbenzoic acid has been identified as a metabolite in the yeast Saccharomyces cerevisiae[1][2]. It is also produced by the fungus Cephalosporium sp. AL031, which has been noted for producing various secondary metabolites with antibacterial activities[3][4][5][6][7].

-

Animal Metabolite: This isomer is a known metabolite of pseudocumene (1,2,4-trimethylbenzene), a component of some industrial solvents. Its presence has been quantified in the tissues and urine of rats following exposure to pseudocumene[3][4][8][9]. The compound exhibits antibacterial properties[3][4].

3,4-Dimethylbenzoic Acid

-

Plant Constituent: 3,4-Dimethylbenzoic acid has been identified in a number of plant species. Notably, it was found to constitute 2.1% of the essential oil from the flowers and leaves of Taiwanese Eryngium foetidum (Culantro)[10]. Its presence has also been reported in Viburnum cylindricum[11][12], Eucalyptus globulus, and various Actinidia species (kiwifruit)[11].

-

Microbial Metabolite: The bacterium Rhodococcus rhodochrous N75 is known to produce 3,4-dimethylbenzoic acid as a metabolite of dimethylbenzoate[11]. Furthermore, Pseudomonas putida strain DMB can utilize this acid as a sole carbon and energy source, indicating its role in microbial degradation pathways[11].

3,5-Dimethylbenzoic Acid

Current literature suggests that 3,5-dimethylbenzoic acid is not a naturally occurring metabolite in the traditional sense[13]. However, it has been detected in human blood as part of the "exposome," which encompasses all environmental exposures throughout an individual's life[13].

Other Isomers (2,3-, 2,5-, and 2,6-Dimethylbenzoic Acid)

These isomers are less commonly reported from primary natural sources like plants or fungi. They are, however, recognized as metabolites of trimethylbenzene isomers in animal urine, arising from occupational or environmental exposure[14].

Quantitative Data

Quantitative data on the natural abundance of dimethylbenzoic acid esters is limited. The available information is summarized in the table below.

| Isomer | Natural Source | Matrix | Concentration/Yield | Reference(s) |

| 3,4-Dimethylbenzoic Acid | Eryngium foetidum (Taiwanese origin) | Essential Oil (Flowers and Leaves) | 2.1% | [10] |

Note: The concentrations of dimethylbenzoic acid isomers as metabolites of trimethylbenzenes have been quantified in animal studies but are not included in this table as they do not represent de novo natural production.

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and identification of dimethylbenzoic acid esters from natural sources. These protocols are based on established techniques in natural product chemistry and can be adapted for specific research needs.

Extraction and Isolation of Dimethylbenzoic Acids from Fungal Cultures

This protocol is suitable for the extraction of acidic metabolites from fungal fermentation broths, such as those of Cephalosporium sp. or Saccharomyces cerevisiae.

-

Fungal Cultivation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest. Incubate under optimal growth conditions (temperature, agitation, and duration) to promote the production of secondary metabolites[15][16].

-

Harvesting: Separate the fungal biomass from the culture broth by filtration[15]. The broth (for extracellular metabolites) and the mycelium (for intracellular metabolites) can be processed separately.

-

Acidification: Adjust the pH of the culture filtrate to approximately 2-3 using an acid such as hydrochloric acid. This protonates the carboxylic acid groups, increasing their solubility in organic solvents[15].

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified filtrate using a water-immiscible organic solvent like ethyl acetate. Repeat the extraction process three times to ensure a comprehensive recovery of the target compounds.

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing the compound of interest can be further purified by preparative high-performance liquid chromatography (HPLC).

Analysis of Dimethylbenzoic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, including dimethylbenzoic acids.

-

Derivatization: To increase volatility and improve chromatographic peak shape, the carboxylic acid functional group of the dimethylbenzoic acids should be derivatized. A common method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA)[14][17].

-

GC-MS Conditions (General):

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used[12][18].

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute compounds with a range of boiling points[12].

-

Injector: Splitless injection is often used for trace analysis.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-500[18][19].

-

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST)[18][20].

-

Quantification: For quantitative analysis, an internal standard (preferably a stable isotope-labeled analog of the analyte) is added to the sample prior to extraction and derivatization. A calibration curve is generated using standard solutions of the target analyte at known concentrations[17][21].

Signaling Pathways and Logical Relationships

While specific signaling pathways involving dimethylbenzoic acid esters are not yet well-defined, the following diagrams illustrate relevant general biochemical and experimental workflows.

Conclusion

The natural occurrence of dimethylbenzoic acid esters, while not widespread, is evident in specific plant and microbial species. The presence of 3,4-dimethylbenzoic acid in the essential oil of Eryngium foetidum and 2,4-dimethylbenzoic acid as a fungal metabolite are the most clearly documented instances. The limited quantitative data highlights a significant gap in the current understanding of the distribution and concentration of these compounds in nature. The provided experimental protocols offer a foundation for future research aimed at isolating and quantifying these molecules from their natural sources. Further investigation into the biosynthetic pathways and biological activities of dimethylbenzoic acid esters is warranted to fully explore their potential for applications in drug development and other scientific fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-二甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. Metabolites from the fungus Cephalosporium sp. AL031 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Studies on chemical constituents of mycelium of fungus Cephalosporium sp. AL031(II)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pjoes.com [pjoes.com]

- 9. Dimethylbenzoic Acid Isomers in Lung, Kidney, Liver and Urine of Rats after Single and Repeated Inhalation Exposure to Pseudocumene [pjoes.com]

- 10. A familiar ring to it: biosynthesis of plant benzoic acids [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | Bioactive Metabolites From Acid-Tolerant Fungi in a Thai Mangrove Sediment [frontiersin.org]

- 17. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 18. banglajol.info [banglajol.info]

- 19. researchgate.net [researchgate.net]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. metbio.net [metbio.net]

The Core Reactivity of the Ester Functional Group in Ethyl 3,5-dimethylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals